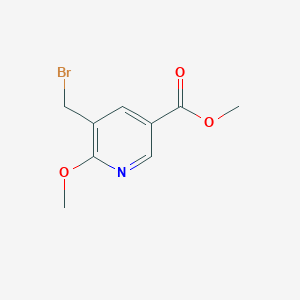

Methyl 5-(bromomethyl)-6-methoxynicotinate

Description

BenchChem offers high-quality Methyl 5-(bromomethyl)-6-methoxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(bromomethyl)-6-methoxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(bromomethyl)-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-6(4-10)3-7(5-11-8)9(12)14-2/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXOQMPZKDOYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 5-(bromomethyl)-6-methoxynicotinate, a substituted pyridine derivative with potential applications in pharmaceutical and medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the proposed methodologies. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the final product. Each step is detailed with a focus on reaction mechanism, experimental protocol, and analytical characterization.

Introduction

Substituted nicotinic acid esters are a class of compounds of significant interest in drug discovery. The pyridine core is a common motif in a wide range of biologically active molecules. The specific substitution pattern of Methyl 5-(bromomethyl)-6-methoxynicotinate, featuring a reactive bromomethyl group, a methoxy substituent, and a methyl ester, makes it a versatile building block for the synthesis of more complex molecular architectures. The bromomethyl group, in particular, serves as a key handle for introducing the nicotinic acid moiety into larger structures through nucleophilic substitution reactions.

Overall Synthetic Strategy

The proposed synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate is a four-step process commencing with the commercially available 5-methylnicotinic acid. The overall strategy involves the sequential modification of the pyridine ring and its substituents to arrive at the target molecule.

Caption: Proposed four-step synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate.

Step 1: Synthesis of 6-Hydroxy-5-methylnicotinic Acid

The initial and most challenging step in this proposed synthesis is the introduction of a hydroxyl group at the 6-position of 5-methylnicotinic acid. Direct hydroxylation of the pyridine ring at this position is not a straightforward transformation. A plausible approach involves the construction of the substituted pyridine ring from acyclic precursors. One such established method is the reaction of an enamine with a 1,3-dicarbonyl compound, followed by cyclization and aromatization.

Causality Behind Experimental Choices:

-

Ring Formation Strategy: Building the substituted pyridine ring allows for precise control over the substitution pattern, which is difficult to achieve by direct functionalization of a pre-existing pyridine ring.

-

Starting Materials: The chosen acyclic precursors are generally readily available and provide the necessary carbon and nitrogen atoms for the pyridine core.

Experimental Protocol (Proposed):

A detailed experimental protocol for this specific transformation requires further research and development. However, a general procedure based on established pyridine syntheses would involve:

-

Enamine Formation: Reaction of an appropriate amine with a carbonyl compound to form the enamine intermediate.

-

Condensation and Cyclization: Reaction of the enamine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions to facilitate condensation and subsequent cyclization.

-

Aromatization: Oxidation of the resulting dihydropyridine intermediate to the aromatic pyridine ring. This can often be achieved by using a mild oxidizing agent or by air oxidation.

Step 2: Synthesis of 6-Methoxy-5-methylnicotinic Acid

The conversion of the 6-hydroxy group to a 6-methoxy group is a standard O-methylation reaction. This can be achieved using a variety of methylating agents in the presence of a base.

Causality Behind Experimental Choices:

-

Williamson Ether Synthesis: This is a classic and reliable method for the formation of ethers. The use of a base is necessary to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

-

Choice of Methylating Agent: Dimethyl sulfate is a cost-effective and efficient methylating agent for this type of transformation. Methyl iodide is also a suitable, albeit more expensive, alternative.

Experimental Protocol:

-

Dissolution: Dissolve 6-hydroxy-5-methylnicotinic acid in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a base, such as anhydrous potassium carbonate, to the solution.

-

Methylation: Add dimethyl sulfate dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of Methyl 5-methyl-6-methoxynicotinate

The esterification of the carboxylic acid group can be accomplished through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and effective approach.[1][2]

Causality Behind Experimental Choices:

-

Fischer Esterification: This is a reversible, acid-catalyzed reaction. Using a large excess of methanol helps to drive the equilibrium towards the product side.[3][4]

-

Acid Catalyst: A strong acid, such as sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[1][2]

Caption: Workflow for the Fischer esterification of 6-methoxy-5-methylnicotinic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-methoxy-5-methylnicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[1][2]

-

Solvent Removal: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate

The final step is the selective bromination of the methyl group at the 5-position. This is a benzylic-type bromination, for which the Wohl-Ziegler reaction is the method of choice.[5][6][7] This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent.[5][8][9]

Causality Behind Experimental Choices:

-

Wohl-Ziegler Reaction: This reaction proceeds via a free-radical chain mechanism and is highly selective for the bromination of allylic and benzylic C-H bonds.[5][6][7] The low concentration of bromine generated in situ from NBS minimizes competing ionic addition reactions to the aromatic ring.[7]

-

Radical Initiator: A radical initiator is required to initiate the reaction by generating the initial bromine radicals.

-

Solvent: Carbon tetrachloride (CCl₄) is the traditional solvent for this reaction, although due to its toxicity and environmental concerns, other non-polar solvents like cyclohexane or trifluorotoluene can be used.[5]

Caption: Simplified radical mechanism of the Wohl-Ziegler bromination.

Experimental Protocol:

-

Reaction Setup: Dissolve Methyl 5-methyl-6-methoxynicotinate in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Reaction: Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask.

-

Monitoring: The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on top of the solvent.[5][9]

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reagents and Expected Products

| Step | Starting Material | Key Reagents | Product |

| 1 | 5-Methylnicotinic Acid | Acyclic precursors, cyclization reagents | 6-Hydroxy-5-methylnicotinic Acid |

| 2 | 6-Hydroxy-5-methylnicotinic Acid | Dimethyl sulfate, K₂CO₃ | 6-Methoxy-5-methylnicotinic Acid |

| 3 | 6-Methoxy-5-methylnicotinic Acid | Methanol, H₂SO₄ (cat.) | Methyl 5-methyl-6-methoxynicotinate |

| 4 | Methyl 5-methyl-6-methoxynicotinate | N-Bromosuccinimide, Benzoyl Peroxide | Methyl 5-(bromomethyl)-6-methoxynicotinate |

Table 2: Predicted Spectroscopic Data for Methyl 5-(bromomethyl)-6-methoxynicotinate

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.8 (s, 1H, H-2), ~8.1 (s, 1H, H-4), 4.6 (s, 2H, -CH₂Br), 4.0 (s, 3H, -OCH₃ on ring), 3.9 (s, 3H, -COOCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O), ~160 (C-6), ~150 (C-2), ~140 (C-4), ~125 (C-5), ~110 (C-3), ~55 (-OCH₃ on ring), ~52 (-COOCH₃), ~30 (-CH₂Br). |

| Mass Spec. (ESI+) | m/z: [M+H]⁺ and [M+2+H]⁺ in a ~1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[10] |

Note: The predicted NMR shifts are estimates based on the analysis of structurally similar compounds and the known effects of substituents on chemical shifts.[10]

Conclusion

This technical guide presents a viable, albeit proposed, synthetic route to Methyl 5-(bromomethyl)-6-methoxynicotinate. The pathway relies on a series of well-understood organic transformations, providing a solid foundation for researchers and drug development professionals to undertake the synthesis of this and related compounds. While the initial construction of the 6-hydroxy-5-methylnicotinic acid intermediate requires further investigation and optimization, the subsequent steps of O-methylation, esterification, and radical bromination are based on robust and reliable methodologies. The successful synthesis of this target molecule would provide a valuable building block for the development of novel therapeutics.

References

- Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic Acid. Organic Syntheses, 36, 44.

-

Wikipedia. (2023). Wohl–Ziegler bromination. Retrieved from [Link]

-

Grokipedia. (2025). Wohl–Ziegler bromination. Retrieved from [Link]

- Google Patents. (n.d.). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

-

WikiDoc. (2012, September 6). Wohl-Ziegler reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

Eureka | Patsnap. (2022, May 6). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

- Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.

-

PubChem. (n.d.). Methyl 5-bromo-6-hydroxynicotinate. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-5-(methylthio)nicotinic acid. Retrieved from [Link]

-

Synthesis of methyl 6-methylnicotinate. (n.d.). Retrieved from [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Retrieved from [Link]

-

Organic Syntheses. (n.d.). TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). Methyl 5 Bromo 6 Methoxynicotinate. Retrieved from [Link]

-

Dalton Transactions. (2025). Synthesis and characterization of Al and Si substituted polyoxometalates. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1174028-22-8|Methyl 5-bromo-6-methylnicotinate|BLD Pharm [bldpharm.com]

- 4. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. WohlâZiegler bromination â Grokipedia [grokipedia.com]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Wohl-Ziegler Reaction [organic-chemistry.org]

- 9. Wohl-Ziegler reaction - wikidoc [wikidoc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methyl 5-(bromomethyl)-6-methoxynicotinate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of Methyl 5-(bromomethyl)-6-methoxynicotinate, a key building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Strategic Importance of a Functionalized Nicotinate

Methyl 5-(bromomethyl)-6-methoxynicotinate is a substituted pyridine derivative poised for significant utility in medicinal chemistry and organic synthesis. Its structure incorporates three key functional elements: a methoxy-substituted pyridine ring, a methyl ester, and a highly reactive bromomethyl group. This unique combination makes it a valuable synthon for introducing the 5-(methoxymethyl)-6-methoxypyridine-3-carbonyl moiety into more complex molecular architectures. The pyridine nucleus is a well-established scaffold in a multitude of approved pharmaceuticals, and the reactive bromomethyl handle provides a direct avenue for derivatization, making this compound a molecule of high interest for the construction of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Profile

Precise characterization of a chemical entity is fundamental to its application. While extensive experimental data for Methyl 5-(bromomethyl)-6-methoxynicotinate is not widely published, we can infer its properties from closely related analogs and established principles of organic chemistry.

Core Chemical Properties

The table below summarizes the key identifiers and calculated properties for Methyl 5-(bromomethyl)-6-methoxynicotinate.

| Property | Value | Source |

| IUPAC Name | methyl 5-(bromomethyl)-6-methoxypyridine-3-carboxylate | N/A |

| CAS Number | Not available | N/A |

| Molecular Formula | C₉H₁₀BrNO₃ | Calculated |

| Molecular Weight | 260.08 g/mol | Calculated |

| Canonical SMILES | COC1=NC=C(C(=O)OC)C(=C1)CBr | N/A |

| InChI Key | (Predicted) | N/A |

Spectroscopic Characterization (Predicted)

The structural elucidation of Methyl 5-(bromomethyl)-6-methoxynicotinate can be confidently achieved through a combination of spectroscopic techniques. The following data is predicted based on the analysis of structurally similar compounds, such as other substituted nicotinates and benzyl bromides.[1][2]

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, the methyl ester, and the key bromomethyl group.

-

Bromomethyl Protons (-CH₂Br): A characteristic singlet is anticipated in the range of δ 4.5-4.8 ppm. The downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative bromine atom and the pyridine ring.[2]

-

Aromatic Protons (Pyridine Ring): Two distinct signals, likely doublets or singlets depending on coupling, are expected in the aromatic region (δ 7.0-9.0 ppm).

-

Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.9-4.1 ppm.

-

Methyl Ester Protons (-COOCH₃): A singlet is expected in the region of δ 3.8-4.0 ppm.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR will provide complementary information on the carbon framework of the molecule.

-

Bromomethyl Carbon (-CH₂Br): A signal is expected in the range of δ 30-35 ppm.

-

Carbonyl Carbon (C=O): A characteristic peak is anticipated around δ 165-170 ppm.

-

Aromatic Carbons (Pyridine Ring): Multiple signals are expected in the δ 110-160 ppm region.

-

Methoxy Carbon (-OCH₃): A signal is predicted around δ 53-56 ppm.

-

Methyl Ester Carbon (-COOCH₃): A signal is expected in the region of δ 52-55 ppm.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Ester) | 1720-1740 |

| C-O Stretch (Ester & Ether) | 1100-1300 |

| C-Br Stretch | 500-600 |

| Aromatic C=C and C=N Stretch | 1400-1600 |

| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 |

2.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected. The fragmentation pattern would likely show the loss of the bromine atom and the methoxy and methyl ester groups.

Synthesis and Purification

The synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate can be logically approached via the radical bromination of its corresponding methyl-substituted precursor, Methyl 5-methyl-6-methoxynicotinate. This method is a well-established transformation in organic synthesis.[3]

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the closely related methyl 5-(bromomethyl)nicotinate.[3]

Materials:

-

Methyl 5-methyl-6-methoxynicotinate

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-methyl-6-methoxynicotinate (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of dibenzoyl peroxide (0.1-0.2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Methyl 5-(bromomethyl)-6-methoxynicotinate.

Reactivity and Synthetic Applications

The synthetic utility of Methyl 5-(bromomethyl)-6-methoxynicotinate stems from the high reactivity of the bromomethyl group, which behaves as a potent electrophile. This allows for facile nucleophilic substitution reactions, making it an excellent building block for introducing the methoxy-substituted pyridinylmethyl moiety.

Key Reaction Pathways

Caption: Key reaction pathways for Methyl 5-(bromomethyl)-6-methoxynicotinate.

The bromomethyl group is susceptible to attack by a wide range of nucleophiles, including:

-

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles can be readily N-alkylated.

-

Oxygen Nucleophiles: Alcohols and phenols can be O-alkylated in the presence of a base to form ethers.

-

Sulfur Nucleophiles: Thiols can be S-alkylated to yield thioethers.

-

Carbon Nucleophiles: Carbanions, such as those derived from enolates or organometallic reagents, can participate in C-C bond-forming reactions.

This versatility allows for the integration of the Methyl 5-(bromomethyl)-6-methoxynicotinate scaffold into a diverse array of molecular frameworks, which is of particular interest in the synthesis of novel pharmaceutical candidates.[4]

Safety, Handling, and Storage

As a bromomethyl-substituted pyridine derivative, Methyl 5-(bromomethyl)-6-methoxynicotinate should be handled with care, assuming it to be a hazardous substance. The following precautions are based on the safety data for analogous compounds.[5][6][7]

Hazard Identification

-

Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant.

-

Lachrymator: May have lachrymatory properties (causes tearing).

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Clothing: A lab coat should be worn.

-

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.

Storage and Stability

-

Stability: While specific stability data is unavailable, similar compounds are generally stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and high temperatures.

Conclusion

Methyl 5-(bromomethyl)-6-methoxynicotinate represents a strategically important and versatile building block for chemical synthesis. Its trifunctional nature provides a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on established chemical principles and data from closely related analogs. The synthetic and handling protocols outlined in this guide provide a solid foundation for researchers to safely and effectively utilize this promising chemical intermediate in their work.

References

- AK Scientific, Inc. 2-Bromo-4-(bromomethyl)

- ChemicalBook. 4-bromo-3-(bromomethyl)

- ECHEMI.

- Loba Chemie. 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. (2016-06-13).

- TCI Chemicals. Methyl (E)-4-(Bromomethyl)

- CymitQuimica. 6-Bromo-3-(bromomethyl)

- U.S. Food and Drug Administration.

- ACG Publications.

- ResearchGate. Mass spectrum (A) and infrared spectrum (B) of the metabolite...

- ChemScene. (2-Bromo-6-fluoro-3-methoxyphenyl)

- Copies of 1H, 13C, 19F NMR spectra.

- Benchchem. Spectroscopic Characterization of Methyl 6-(bromomethyl)

- ChemicalBook. methyl 5-(bromomethyl)

- National Center for Biotechnology Information.

- Guidechem.

- Fluorochem.

- MilliporeSigma.

- Benchchem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.

- TCI Chemicals. Methyl (E)-4-(Bromomethyl)

- precisionFDA.

- Cenmed Enterprises.

- Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf.

- Benchchem.

- ARKAT USA. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α.

- NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0305376).

- MilliporeSigma.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14932946, Methyl 5-(bromomethyl)

- Benchchem. Application Notes: Methyl 6-(bromomethyl)nicotinate as a Versatile Building Block for Novel Agrochemicals.

- PMC.

- MilliporeSigma. 5-(Bromomethyl)nicotinonitrile | 1211530-54-9.

- Radboud Repository. Structural Elucidation of Agrochemical Metabolic Transformation Products Based on Infrared Ion Spectroscopy to Improve In Silico. (2023-12-20).

- Fluorochem. 6-Bromo-5-methylquinoline.

- IAPC Journals. New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities. (2020-10-15).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. methyl 5-(bromomethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. aksci.com [aksci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Comprehensive Technical Guide on Methyl 5-(bromomethyl)-6-methoxynicotinate: Molecular Weight, Reactivity, and Synthetic Applications

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary

Methyl 5-(bromomethyl)-6-methoxynicotinate (CAS: 234098-50-1) is a highly versatile, multi-functionalized pyridine building block extensively utilized in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing an in-depth analysis of its physicochemical properties, structural reactivity, and step-by-step synthetic workflows. Emphasis is placed on modern, environmentally benign methodologies and the mechanistic causality behind experimental choices.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and isotopic distribution of a brominated scaffold is critical for downstream analytical validation (e.g., LC-MS). The presence of bromine dictates a unique mass spectrometric signature due to its natural isotopic abundance (50.69% 79Br and 49.31% 81Br ) [1].

The molecular weight of Methyl 5-(bromomethyl)-6-methoxynicotinate is calculated based on the standard atomic weights of its constituent elements ( C9H10BrNO3 ).

Table 1: Key Physicochemical Properties

| Property | Value | Scientific Significance |

| Chemical Formula | C9H10BrNO3 | Defines the stoichiometric baseline for synthetic equivalents. |

| Molecular Weight | 260.08 g/mol | Average mass used for bulk molarity and yield calculations. |

| Monoisotopic Mass ( 79Br ) | 258.9844 Da | Primary peak observed in high-resolution mass spectrometry (HRMS). |

| Isotopic Mass ( 81Br ) | 260.9824 Da | Secondary peak; creates a characteristic 1:1 doublet with the 79Br peak. |

| CAS Registry Number | 234098-50-1 | Unique identifier for procurement and safety documentation. |

Structural Anatomy & Reactivity Mapping

The true value of Methyl 5-(bromomethyl)-6-methoxynicotinate lies in its orthogonal reactivity. The scaffold contains three distinct functional groups, each capable of being manipulated independently without cross-reactivity.

-

C5-Bromomethyl Group (The Electrophile): The primary site of reactivity. The benzylic-like (pyridylic) nature of this carbon makes it an exceptional electrophile for SN2 reactions with amines, thiols, and alcohols.

-

C6-Methoxy Group (The Modulator): Acts as an electron-donating group (EDG) via resonance (+M effect). This increases the electron density of the pyridine ring, stabilizing the radical intermediate during its synthesis and modulating the pKa of the final elaborated drug candidate.

-

C3-Methyl Ester (The Orthogonal Handle): Provides a handle for downstream modifications. It can be selectively saponified to a carboxylic acid for amide coupling or reduced to a primary alcohol.

Functional group anatomy and divergent reactivity pathways of the nicotinate scaffold.

Synthetic Methodologies: A Self-Validating Protocol

Synthesis of the Building Block via Wohl-Ziegler Bromination

The synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate typically proceeds via the Wohl-Ziegler bromination of its precursor, Methyl 5-methyl-6-methoxynicotinate [2].

Causality of Experimental Choices:

-

Reagents: N-Bromosuccinimide (NBS) is utilized as a steady source of low-concentration bromine radicals, which prevents unwanted electrophilic aromatic substitution on the pyridine ring. Azobisisobutyronitrile (AIBN) is selected over benzoyl peroxide because its thermal decomposition at 85°C provides a highly predictable radical initiation rate without generating oxygen-centered radicals that could degrade the methoxy group.

-

Solvent Selection: Historically, carbon tetrachloride ( CCl4 ) was the solvent of choice. However, due to its severe hepatotoxicity and ozone-depleting nature, modern protocols utilize trifluorotoluene (benzotrifluoride, PhCF3 ) as a greener, non-flammable alternative that perfectly maintains the necessary non-polar environment to stabilize the radical intermediates [3].

Step-by-Step Protocol (Bromination):

-

Setup & Initiation: In an oven-dried flask under an argon atmosphere, dissolve Methyl 5-methyl-6-methoxynicotinate (1.0 equiv) and NBS (1.1 equiv) in anhydrous PhCF3 (0.2 M). Add AIBN (0.05 equiv).

-

Propagation: Heat the mixture to 85°C. The reaction is self-indicating; as the denser NBS is consumed, the less dense succinimide byproduct floats to the surface of the solvent.

-

Termination & Workup: After 4-6 hours, monitor via TLC. Once complete, cool the mixture to 0°C, filter off the succinimide through a Celite pad, and concentrate the filtrate in vacuo. Purify via flash column chromatography (hexanes/ethyl acetate) to yield the pure brominated target.

Downstream Application: SN2 Alkylation

To synthesize an elaborated drug scaffold, the bromomethyl intermediate is reacted with a secondary amine (e.g., a piperidine derivative).

Step-by-Step Protocol (Alkylation):

-

Dissolve Methyl 5-(bromomethyl)-6-methoxynicotinate (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate ( K2CO3 , 2.0 equiv). Causality: K2CO3 is specifically chosen as a mild base because it effectively scavenges the generated HBr without causing premature hydrolysis of the C3-methyl ester (which would occur if stronger bases like NaOH were used).

-

Stir at room temperature for 12 hours, quench with water, and extract with dichloromethane.

Step-by-step synthetic workflow from precursor to elaborated pharmaceutical scaffold.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, a self-validating analytical workflow must be employed:

-

Mass Spectrometry (LC-MS): The mass spectrum will exhibit a characteristic 1:1 doublet at m/z 260.0 and m/z 262.0 corresponding to the [M+H]+ ions, confirming the successful incorporation of the bromine atom.

-

Nuclear Magnetic Resonance ( 1H NMR): The success of the bromination is definitively confirmed by the disappearance of the C5-methyl singlet (typically ~2.3 ppm in the starting material) and the emergence of a highly deshielded singlet integrating to 2 protons at approximately 4.4–4.6 ppm , corresponding to the newly formed −CH2Br group.

References

-

Title: Isotopes and Atomic Weights Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Wohl–Ziegler Bromination Source: Wikipedia, The Free Encyclopedia URL: [Link]

-

Title: Site-Selective Photobromination of O-Acetylated Carbohydrates in Benzotrifluoride Source: Organic Letters, American Chemical Society (ACS) URL: [Link]

Solubility and Stability Profiling of Methyl 5-(bromomethyl)-6-methoxynicotinate: A Comprehensive Guide for Solvent Selection

Executive Summary

Methyl 5-(bromomethyl)-6-methoxynicotinate (CAS: 234098-50-1) is a highly functionalized pyridine derivative utilized as a versatile building block in medicinal chemistry and drug development. Handling this compound requires a nuanced understanding of its physicochemical properties. The molecule presents a dual challenge: it requires polar solvents to overcome the crystal lattice energy of its functional groups (ester, methoxy, pyridine ring), yet it possesses a highly electrophilic bromomethyl group that is exquisitely sensitive to nucleophilic attack.

This technical whitepaper provides an in-depth framework for selecting appropriate organic solvents. By synthesizing theoretical solubility models with empirical stability data, we establish a self-validating protocol to ensure both the thermodynamic dissolution and the kinetic stability of the target compound.

Structural Analysis & Predictive Solubility

To predict the solubility profile of Methyl 5-(bromomethyl)-6-methoxynicotinate, we must analyze its intermolecular interactions through the lens of Hansen Solubility Parameters (HSPs) [1]. HSP theory divides the total cohesive energy of a liquid into three distinct forces:

-

Dispersion ( δD ): Driven by the aromatic pyridine ring and the polarizable bromine atom.

-

Polarity ( δP ): Strongly influenced by the electron-withdrawing methyl ester at C3 and the asymmetric distribution of heteroatoms.

-

Hydrogen Bonding ( δH ): The molecule acts strictly as a hydrogen-bond acceptor (via the ester carbonyl, methoxy oxygen, and pyridine nitrogen) but lacks hydrogen-bond donating capabilities.

According to the rule of "like dissolves like" in Hansen space, the optimal solvent will have an interaction radius ( Ra ) closely matching the solute [3]. Because the compound is highly polar but lacks H-bond donors, polar aprotic solvents will yield the lowest Ra distance, resulting in maximum thermodynamic solubility. Conversely, non-polar aliphatic hydrocarbons will fail to disrupt the polar intermolecular forces, acting instead as anti-solvents.

Empirical Solubility Profile in Organic Solvents

Based on structural analogs and predictive HSP modeling, the quantitative solubility data for Methyl 5-(bromomethyl)-6-methoxynicotinate is summarized below.

Table 1: Estimated Solubility and Solvent Suitability at 25°C

| Solvent Class | Organic Solvent | Estimated Solubility (mg/mL) | Suitability & Mechanistic Remarks |

| Polar Aprotic | Dimethylformamide (DMF) | > 100 | Optimal. Excellent solvation of polar groups; chemically inert. |

| Polar Aprotic | Dichloromethane (DCM) | > 100 | Optimal. Ideal for extractions and concentrated stock solutions. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 50 - 100 | Good. Suitable for chromatography and scalable crystallization. |

| Polar Aprotic | Acetonitrile (MeCN) | 50 - 100 | Good. The standard choice for HPLC analytical preparations. |

| Non-Polar | Hexane / Heptane | < 5 | Poor. Useful only as an anti-solvent for precipitation workflows. |

| Polar Protic | Methanol (MeOH) | > 50 (with degradation) | Incompatible. Rapid solvolysis of the bromomethyl group. |

| Nucleophilic | Primary Amines / Pyridine | Variable (with degradation) | Incompatible. Causes rapid quaternization and polymerization. |

Stability & Reactivity Considerations (The Causality)

A critical error in pre-formulation is conflating thermodynamic solubility with kinetic stability. While Methyl 5-(bromomethyl)-6-methoxynicotinate dissolves readily in short-chain alcohols (like methanol or ethanol), these solvents must be strictly avoided.

The Causality of Degradation: The bromomethyl group at the C5 position is benzylic-like. The adjacent pyridine ring stabilizes the transition state for nucleophilic substitution. When dissolved in protic solvents like methanol, the solvent acts as a nucleophile. Driven by the leaving group ability of the bromide ion, the compound undergoes rapid SN1/SN2 solvolysis to form Methyl 5-(methoxymethyl)-6-methoxynicotinate and hydrobromic acid (HBr)[2].

Similarly, dissolving the compound in basic or nucleophilic solvents (or allowing highly concentrated solutions to sit for extended periods in poorly solvating media) can lead to intermolecular quaternization, where the pyridine nitrogen of one molecule attacks the bromomethyl group of another, forming insoluble polymeric pyridinium salts [2].

Thermodynamic solubility vs kinetic stability pathways for solvent selection.

Standardized Protocol for Solubility Determination & Solution Preparation

To ensure data integrity, any solubility assessment of reactive intermediates must be a self-validating system. The following protocol couples gravimetric dissolution with chromatographic stability verification.

Phase 1: Gravimetric Solubility Screening

-

Preparation: Weigh exactly 10.0 mg of Methyl 5-(bromomethyl)-6-methoxynicotinate into a clean, dry 2.0 mL amber glass HPLC vial. (Note: Amber glass mitigates potential photo-degradation of the benzylic bromide).

-

Solvent Addition: Add the target solvent (e.g., anhydrous DCM) in 50 µL aliquots using a calibrated positive-displacement pipette.

-

Agitation: Vortex the vial for 60 seconds after each addition. If particulate matter remains, sonicate for 2 minutes at 25°C.

-

Observation: Record the total volume of solvent required to achieve a completely clear solution free of visual particulates. Calculate the preliminary solubility ( Sprelim=Mass/Volume ).

Phase 2: Self-Validating Stability Verification (HPLC-UV)

-

Incubation: Seal the clear solution generated in Phase 1 and incubate it at 25°C for 24 hours.

-

Dilution: Dilute a 10 µL aliquot of the incubated solution with anhydrous Acetonitrile to a final analytical concentration of 1.0 mg/mL.

-

Analysis: Inject 5 µL onto an HPLC system equipped with a C18 reverse-phase column and a UV detector (set to 254 nm).

-

Validation: Compare the resulting chromatogram against a freshly prepared standard in Acetonitrile. If the purity remains >99.0% and no new peaks (solvolysis byproducts) emerge, the solvent is validated for long-term use.

Self-validating step-by-step protocol for determining solubility and stability.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 5-(bromomethyl)-6-methoxynicotinate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 5-(bromomethyl)-6-methoxynicotinate is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites: a methyl ester, a reactive bromomethyl group, and a methoxylated pyridine core. These features allow for its incorporation into a diverse range of complex molecules. However, the very reactivity that makes this compound a valuable building block also presents challenges regarding its stability and proper storage. This guide provides a comprehensive overview of the chemical stability of Methyl 5-(bromomethyl)-6-methoxynicotinate, potential degradation pathways, and detailed protocols for its optimal storage and handling to ensure its integrity for research and development applications. The recommendations herein are grounded in fundamental chemical principles and data from structurally related analogs.

Chemical Profile and Inherent Stability

The stability of Methyl 5-(bromomethyl)-6-methoxynicotinate is dictated by its constituent functional groups. The presence of a benzylic-like bromide in the bromomethyl group suggests susceptibility to nucleophilic substitution and elimination reactions. Furthermore, the methyl ester moiety is prone to hydrolysis, particularly under non-neutral pH conditions. The electron-withdrawing nature of the pyridine ring can influence the reactivity of both the ester and the bromomethyl group.

Based on data from similar compounds, Methyl 5-(bromomethyl)-6-methoxynicotinate is expected to be a solid, potentially white to yellow in appearance. Bromomethyl ethers and related compounds are known for their instability and lachrymatory properties, indicating that this compound should be handled with care.[1]

Potential Degradation Pathways

The primary degradation pathways for Methyl 5-(bromomethyl)-6-methoxynicotinate are anticipated to be hydrolysis of the methyl ester and reactions involving the bromomethyl group.

Ester Hydrolysis

In the presence of moisture, the methyl ester can undergo hydrolysis to form 5-(bromomethyl)-6-methoxynicotinic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.[2] While specific data for the title compound is unavailable, studies on the closely related methyl nicotinate show a slow degradation to nicotinic acid in aqueous solutions at refrigerated temperatures, with the rate increasing significantly with non-neutral pH and higher temperatures.[2][3]

Reactions of the Bromomethyl Group

The bromomethyl group is a reactive electrophile. It can react with nucleophiles, including water or alcohols, leading to the formation of the corresponding hydroxymethyl or alkoxymethyl derivatives. This reactivity is a key feature for its use in synthesis but also a liability during storage if exposed to nucleophilic contaminants.[4]

Caption: Potential degradation pathways of Methyl 5-(bromomethyl)-6-methoxynicotinate.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term integrity of Methyl 5-(bromomethyl)-6-methoxynicotinate, stringent storage and handling procedures are essential.

Storage Conditions

The following storage conditions are recommended based on the compound's likely chemical properties and data from similar molecules.[5]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is optimal for long-term storage.[5] For short-term storage, 2-8°C can be acceptable. | Lower temperatures significantly reduce the rates of potential degradation reactions, including hydrolysis and nucleophilic substitution. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5][6] | This minimizes contact with atmospheric moisture, which can lead to hydrolysis of the ester and reaction with the bromomethyl group. |

| Container | Use a tightly sealed, amber glass vial or a container with a secure, airtight closure. | Protects the compound from light, which can potentially catalyze degradation, and prevents the ingress of moisture and air. Opened containers must be carefully resealed. |

| Environment | Store in a dry, well-ventilated area away from incompatible materials.[6] | Prevents accidental contact with substances that could accelerate degradation. |

| Incompatible Materials | Strong oxidizing agents, strong bases.[7] | These materials can react with and degrade the compound. |

Handling Protocol

Due to the likely irritant nature of Methyl 5-(bromomethyl)-6-methoxynicotinate, proper personal protective equipment (PPE) and handling techniques are crucial.[6]

Step-by-Step Handling Procedure:

-

Preparation: Before handling, ensure you are in a well-ventilated area, preferably a fume hood.[6][8]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6]

-

Dispensing:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

-

Open the container under a stream of inert gas if possible.

-

Weigh the desired amount of the solid quickly and efficiently. Avoid creating dust.[6]

-

-

Container Resealing: Tightly reseal the container immediately after use. If the container was opened under an inert atmosphere, flush the headspace with the inert gas before sealing.

-

Cleaning: Clean any spills promptly. Wash hands thoroughly after handling.[6]

-

Disposal: Dispose of any waste material in accordance with local regulations for chemical waste.[6]

Caption: Recommended workflow for handling Methyl 5-(bromomethyl)-6-methoxynicotinate.

Conclusion

Methyl 5-(bromomethyl)-6-methoxynicotinate is a valuable but inherently reactive molecule. Its stability is primarily challenged by its susceptibility to ester hydrolysis and reactions of the active bromomethyl group. By adhering to the stringent storage and handling protocols outlined in this guide—specifically, storage at low temperatures under an inert atmosphere and careful handling to avoid moisture and contaminants—researchers can ensure the compound's integrity and obtain reliable results in their synthetic applications. The principles of safe laboratory practice, including the use of appropriate personal protective equipment, are paramount when working with this and similar reactive intermediates.

References

-

Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). [Link]

-

precisionFDA. METHYL 5-BROMONICOTINATE. [Link]

-

PubChem. Methyl 5-bromo-6-chloronicotinate. [Link]

-

PubChem. Methyl 6-amino-5-bromonicotinate. [Link]

-

ChemBK. Methyl 5-bromonicotinate. [Link]

-

ResearchGate. Degradation Pathways | Request PDF. [Link]

-

Semantic Scholar. A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation. [Link]

-

Sciencemadness.org. A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. [Link]

-

ResearchGate. (PDF) Coupling of 1-alkyl-2-(bromomethyl)aziridines with heteroatom-centered nucleophiles towards 2-[(heteroatom)methyl]aziridines. [Link]

-

PubMed. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

-

SciSpace. Degradation Pathway Estimation of Pesticide Molecule by Molecular Modeling. [Link]

-

PubChem. Methyl 5-bromo-6-hydroxynicotinate. [Link]

-

MDPI. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. [Link]

Sources

- 1. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

The Dual Nature of Bromomethylpyridines: A Technical Guide to Reactivity, Stability, and Synthetic Workflows

Introduction: The Strategic Value of the Pyridylmethyl Pharmacophore

In medicinal chemistry and ligand design, appending a pyridylmethyl group to a molecular scaffold is a privileged strategy. The pyridine ring serves as a robust hydrogen bond acceptor, modulates the physicochemical properties (such as logD and aqueous solubility), and acts as a critical coordination site in metallo-ligands. The primary vehicle for introducing this moiety is the bromomethylpyridine group (e.g., 2-, 3-, or 4-(bromomethyl)pyridine).

However, handling these reagents presents a unique challenge. They are classic "double-edged swords": their electronic structure makes them exceptionally reactive electrophiles, but this same structure renders the free base intrinsically unstable and prone to rapid self-destruction[1]. This whitepaper deconstructs the mechanistic causality behind this reactivity and outlines field-proven, self-validating protocols for their successful application.

The Electronic Paradigm: Reactivity vs. Stability

Enhanced Electrophilicity via LUMO Lowering

The reactivity of the bromomethyl group on a pyridine ring significantly outpaces that of standard benzylic halides. The electron-withdrawing nature of the pyridine ring—exerted through both inductive and resonance effects—lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the benzylic-like carbon[2]. This lowered LUMO energy correlates directly with faster rates of bimolecular nucleophilic substitution ( SN2 )[2]. Consequently, bromomethylpyridines are highly susceptible to nucleophilic attack by amines, thiols, and alcohols.

The Menschutkin Paradox and Self-Alkylation

The enhanced electrophilicity of the bromomethyl group is coupled with a fatal flaw: the pyridine ring possesses a lone pair of electrons on its nitrogen atom, making it a competent nucleophile. When the molecule is in its unprotonated (free base) form, it undergoes rapid, spontaneous intermolecular self-alkylation[3].

The lone pair of one pyridine nitrogen attacks the highly electrophilic bromomethyl carbon of an adjacent molecule in a Menschutkin-type SN2 reaction[3]. This forms a reactive pyridinium dimer, which still possesses a nucleophilic nitrogen at one end and an electrophilic carbon at the other. The reaction rapidly cascades, forming highly cross-linked, insoluble polymeric tars[3].

Caption: Mechanistic pathway of spontaneous Menschutkin polymerization in free base bromomethylpyridines.

Quantitative Reactivity Profile

To suppress this self-polymerization, bromomethylpyridines are universally synthesized, shipped, and stored as hydrobromide salts [1]. Protonation of the pyridine nitrogen completely eliminates its nucleophilicity, rendering the salt indefinitely stable under ambient conditions (though it remains a corrosive material that can cause severe burns[4]).

The table below summarizes the comparative reactivity and stability profiles of these substrates:

| Substrate | LUMO Energy Profile | Commercial Storage Form | Free Base Stability (25 °C) | Primary Degradation Pathway |

| Benzyl Bromide | Baseline | Free Liquid | Stable (Months) | Slow Hydrolysis |

| 2-(Bromomethyl)pyridine | Lowered by EWG[2] | Hydrobromide Salt | < 1 Hour (Turns Deep Red)[1] | Menschutkin Polymerization[3] |

| 3-(Bromomethyl)pyridine | Slightly Lowered | Hydrobromide Salt | Hours | Menschutkin Polymerization |

| 4-(Bromomethyl)pyridine | Lowered by EWG | Hydrobromide Salt | < 1 Hour | Menschutkin Polymerization |

Self-Validating Experimental Protocol: In Situ Free-Basing and Alkylation

Because the hydrobromide salt is unreactive towards many nucleophiles (as the acidic proton will simply quench the nucleophile), the free base must be generated immediately prior to use. The following protocol is engineered as a self-validating system , incorporating thermodynamic control and visual checkpoints to ensure the integrity of the electrophile.

Objective: N-Alkylation of an Imidazole or Secondary Amine[5]

Step 1: Biphasic Neutralization

-

Action: Suspend 2-(bromomethyl)pyridine hydrobromide (1.0 equiv) in a biphasic mixture of diethyl ether (or dichloromethane) and saturated aqueous sodium carbonate ( Na2CO3 )[5].

-

Causality: Na2CO3 is chosen as a mild base to selectively deprotonate the pyridinium nitrogen without inducing hydrolysis of the sensitive bromomethyl group.

Step 2: Strict Thermal Control (0 °C Extraction)

-

Action: Perform the extraction strictly at 0 °C using an ice bath[5].

-

Causality: The kinetics of Menschutkin self-alkylation are highly temperature-dependent. Maintaining the system at 0 °C kinetically suppresses the nucleophilic attack of the newly liberated pyridine nitrogen, preserving the monomeric free base.

Step 3: Rapid Drying and Visual Validation (Critical Checkpoint)

-

Action: Separate the organic layer and dry rapidly over anhydrous magnesium sulfate ( MgSO4 )[5].

-

Self-Validation: Inspect the solution visually. A successful, intact free base solution will be transparent or slightly pale yellow. If the solution exhibits a color change to deep red, thermal decomposition and polymerization have occurred[1]. Do not proceed; discard the solution and restart.

Step 4: Immediate Nucleophilic Coupling

-

Action: Filter the dried organic layer directly into a pre-cooled (0 °C) solution containing the target nucleophile (e.g., 1-isopropylimidazole)[5].

-

Causality: The immediate introduction of a high concentration of the target nucleophile outcompetes the intermolecular self-alkylation pathway.

Step 5: Evaporation Warning

-

Action: Monitor the reaction via TLC. Only remove volatiles under reduced pressure after the bromomethylpyridine has been fully consumed[5].

-

Causality: The free base decomposes rapidly upon solvent evaporation[1]. Concentrating the unreacted free base forces the molecules into close proximity, drastically accelerating polymerization.

Caption: Self-validating workflow for the in situ generation and immediate consumption of the free base.

Advanced Applications: Orthogonal Reactivity in Drug Development

In advanced medicinal chemistry, researchers frequently utilize di-halogenated derivatives, such as 2-bromo-5-(bromomethyl)pyridine , to build complex architectures like PARP inhibitors.

These molecules present two primary sites of reactivity that can be orthogonally addressed[2]:

-

The Bromomethyl Group: Highly susceptible to SN2 nucleophilic substitution.

-

The Bromo-Substituted Pyridine Ring: Inert to standard SN2 conditions but highly amenable to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[2].

By leveraging the self-validating protocols above, chemists can first selectively alkylate a nucleophile at the bromomethyl position at low temperatures. Once the unstable benzylic-type bromide is consumed, the resulting intermediate is stable and can be subjected to high-temperature metal-catalyzed cross-coupling at the ring bromide, allowing for the modular assembly of complex drug candidates.

Sources

- 1. Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridine,2-(bromomethyl)-6-propyl | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

Electrophilic Aromatic Substitution on 6-Methoxynicotinate Derivatives: Mechanistic Insights and Scale-Up Protocols

Introduction to Pyridine Functionalization

Functionalizing pyridine derivatives via Electrophilic Aromatic Substitution (EAS) is a notoriously challenging endeavor in synthetic organic chemistry. The sp2 -hybridized nitrogen atom within the pyridine core exerts a strong electron-withdrawing effect, significantly deactivating the ring toward electrophilic attack[1]. However, the strategic placement of electron-donating groups can overcome this inherent deactivation.

This technical guide explores the mechanistic logic and practical scale-up methodologies for the electrophilic substitution of 6-methoxynicotinate derivatives—essential building blocks in pharmaceutical drug development.

Mechanistic Foundations and Regioselectivity

The regiochemical outcome of EAS on 6-methoxynicotinate is dictated by a synergistic "push-pull" electronic environment. To predict the site of substitution, we must analyze the directing vectors of each substituent on the pyridine ring[1].

Causality of C5 Regioselectivity

-

The Methoxy Group (-OCH₃) at C6: Acts as a powerful resonance donor (+M effect). It strongly activates the positions ortho (C5) and para (C3) to itself. Because the C3 position is covalently occupied by the ester/carboxylic acid moiety, the C5 position becomes the primary site of nucleophilicity.

-

The Carboxylate/Ester Group (-COOR) at C3: Exerts an inductive (-I) and resonance (-M) electron-withdrawing effect, which is meta-directing. The meta position relative to C3 is exactly C5.

-

The Pyridine Nitrogen (N1): Deactivates the ortho and para positions relative to itself (C2, C4, C6), leaving the meta positions (C3, C5) relatively less deactivated.

All electronic directing vectors converge on the C5 carbon, making it the highly specific and exclusive site for electrophilic attack (e.g., nitration, halogenation)[1].

Mechanistic pathway of EAS on 6-methoxynicotinate highlighting C5 regioselectivity.

Quantitative Reactivity Profile

The following table summarizes the quantitative directing effects that govern the EAS reactivity of these derivatives[1].

| Substituent | Ring Position | Electronic Effect | Directing Effect | Impact on EAS Reactivity |

| Pyridine Nitrogen | 1 | Strongly -I, -M | Meta (C3, C5) | Strongly Deactivating |

| Methoxy (-OCH₃) | 6 | Strongly +M > -I | Ortho/Para (C5, C3) | Strongly Activating |

| Carboxylate (-COOR) | 3 | Moderately -I, -M | Meta (C5) | Deactivating |

| Fluorine (-F) (if present) | 2 | Strongly -I > +M | Ortho/Para (C3, C5) | Deactivating |

Scale-Up Workflow: Nitration of 6-Methoxynicotinic Acid

Nitration is a critical functionalization step for generating 5-amino precursors. The following protocol details the robust, scale-up synthesis of methyl 6-methoxy-5-nitropyridine-3-carboxylate via a two-step sequence: nitration followed by Fischer esterification[2].

Two-step experimental workflow for the nitration and esterification of 6-methoxynicotinic acid.

Step-by-Step Methodology & Causality

Phase 1: Nitration

-

System Preparation: In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 300 mL of concentrated sulfuric acid ( H2SO4 ). Cool to 0-5 °C using an ice-salt bath[2].

-

Causality: Concentrated H2SO4 serves a dual purpose. It protonates the pyridine nitrogen (preventing unwanted N-oxidation) and acts as a dehydrating agent to drive the formation of the highly reactive nitronium ion ( NO2+ ).

-

-

Substrate Addition: Slowly add 153 g (1.0 mol) of 6-methoxynicotinic acid, ensuring the internal temperature does not exceed 10 °C[2].

-

Electrophilic Addition: Begin the dropwise addition of 75 mL of concentrated nitric acid ( HNO3 ). Maintain the internal temperature strictly between 5-10 °C[2].

-

Causality: The reaction is highly exothermic. Exceeding 10 °C risks oxidative cleavage of the methoxy ether group and promotes non-regioselective poly-nitration, destroying the yield.

-

-

Quenching: Pour the mixture over crushed ice to precipitate the 6-methoxy-5-nitronicotinic acid intermediate. Filter and wash with cold water.

Phase 2: Fischer Esterification

-

Reaction Setup: To a 2 L round-bottom flask, add 178 g (0.9 mol) of the isolated 6-methoxy-5-nitronicotinic acid and 700 mL of methanol ( CH3OH )[2].

-

Catalysis: Slowly add 18 mL of concentrated H2SO4 to the suspension[2].

-

Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The massive excess of methanol drives the equilibrium toward the ester product via Le Chatelier's principle.

-

-

Reflux & Isolation: Heat the mixture to reflux for 8-12 hours. Cool to room temperature, reduce the methanol volume via rotary evaporation, and precipitate the final methyl ester[2].

Halogenation Workflows

Beyond nitration, halogenation (specifically bromination and chlorination) is frequently employed to create versatile handles for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

Bromination of the 6-methoxynicotinate core targets the identical C5 position due to the aforementioned electronic vectors. Utilizing reagents such as N-bromosuccinimide (NBS) or elemental bromine ( Br2 ) in acidic media ensures the generation of the active Br+ electrophile. Because the methoxy group sufficiently activates the ring, halogenation proceeds efficiently without the need for the harsh Lewis acid catalysts typically required for unactivated pyridines[3].

Self-Validating Experimental Systems

A protocol is only as robust as its built-in validation mechanisms. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in the laboratory, the described workflows must operate as self-validating systems:

-

Thermal Boundary Validation: During nitration, the thermal envelope is a direct indicator of kinetic control. If the temperature spikes above 10 °C, visible off-gassing (nitrogen oxides) occurs, immediately alerting the scientist to a breach of the kinetic envelope and potential product degradation[2].

-

Phase-Change Confirmation: The precipitation of the intermediate product upon quenching in ice water serves as visual confirmation of successful nitration. The highly polar, zwitterionic intermediate is insoluble in cold aqueous acid, whereas unreacted starting materials or cleaved byproducts exhibit different solubility profiles[2].

-

Chromatographic Tracking: The 8-12 hour reflux during esterification must be validated by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to ensure complete consumption of the intermediate before workup[2].

References

- EP0659737A2. "Catecholamine surrogates useful as B3 agonists". Google Patents.

Sources

The Chemical Evolution and Pharmacological Dynamics of Substituted Nicotinic Acid Esters

Executive Summary

Substituted nicotinic acid esters represent a critical class of prodrugs designed to modulate the bioavailability, lipophilicity, and pharmacokinetic release profile of nicotinic acid (Vitamin B3). By masking the polar carboxylate group of the parent molecule, these esters bypass the stratum corneum's barrier functions, enabling targeted transdermal delivery. As a Senior Application Scientist, I present this whitepaper to dissect the historical discovery, synthetic evolution, and pharmacological mechanisms of these compounds, culminating in recent breakthroughs regarding their geroprotective potential.

Historical Context: From Nicotine Oxidation to Esterification

Nicotinic acid was first synthesized in 1867 via the oxidation of nicotine, but its biological imperative was not understood until the 1930s when it was identified as the anti-pellagra factor. In the mid-20th century, high-dose nicotinic acid was discovered to possess profound lipid-regulating effects. However, systemic administration was severely limited by the "niacin flush"—an intense, prostaglandin-mediated cutaneous vasodilation[1].

To harness this vasodilatory effect for localized topical treatments (e.g., muscle pain relief) and to create slow-release systemic prodrugs, chemists began synthesizing substituted esters. Early industrial synthesis relied on non-catalytic, high-temperature reactions (135°C–200°C) between nicotinic acid and water-immiscible aliphatic alcohols[2]. While effective for bulk manufacturing, these harsh conditions lacked the precision required for complex pharmaceutical derivatives, driving the evolution toward modern catalytic coupling methodologies.

Structural and Physicochemical Properties

The esterification of nicotinic acid neutralizes its zwitterionic nature, drastically increasing its partition coefficient (Log P). This enhanced lipophilicity is the primary driver for the molecule's ability to partition into lipid matrices, making these esters highly effective for transdermal delivery systems[3].

Table 1: Physicochemical Properties of Key Substituted Nicotinic Acid Esters

| Compound | R-Group Substitution | Molecular Weight ( g/mol ) | Approx. Log P | Primary Clinical / Research Application |

| Methyl Nicotinate | -CH₃ | 137.14 | 0.8 | Geroprotective research, localized rubefacient |

| Ethyl Nicotinate | -CH₂CH₃ | 151.16 | 1.3 | Topical vasodilator |

| Benzyl Nicotinate | -CH₂-C₆H₅ | 213.23 | 2.4 | Cosmetics, topical pain-relief[4][5] |

| Hexyl Nicotinate | -(CH₂)₅CH₃ | 207.27 | 3.0 | Deep tissue hyperemic agent |

Modern Synthetic Methodologies: The Steglich Esterification

Modern synthesis of nicotinic acid ester prodrugs demands high yield and purity without the degradative risks of high heat or strong acid catalysis. The6 utilizing DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) is the gold standard[6].

Protocol 1: Synthesis and Validation of Benzyl Nicotinate

-

Objective: Synthesize benzyl nicotinate from nicotinic acid and benzyl alcohol under mild conditions.

-

Step 1: Activation. Dissolve Nicotinic Acid (1 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an N₂ atmosphere. Cool the mixture to 0°C and slowly add DCC (1.1 eq).

-

Causality: Cooling to 0°C is critical to prevent the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea side product. DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.

-

-

Step 2: Coupling. Add Benzyl Alcohol (1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Step 3: Filtration (Self-Validation Check 1). Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Validation: The stoichiometric appearance of a white DCU precipitate visually confirms that the dehydration coupling has successfully occurred.

-

-

Step 4: Purification & Instrumental Validation (Self-Validation Check 2). Wash the filtrate with 5% NaHCO₃ and brine, dry over MgSO₄, and evaporate the solvent. Analyze the crude product via GC/MS.

Pharmacological Mechanisms: Receptor Dynamics and Prodrug Cleavage

Upon topical application, the lipophilic ester penetrates the stratum corneum. Within the viable epidermis and dermis, non-specific tissue esterases hydrolyze the ester bond, liberating free nicotinic acid[3]. The free acid acts as the active ligand for the 1, a G-protein coupled receptor[1].

Activation of GPR109A triggers dual pathways: it inhibits adenylyl cyclase (lowering cAMP and halting lipolysis) and activates Phospholipase A2 (PLA2). PLA2 activation releases arachidonic acid, driving the synthesis of Prostaglandin D2 (PGD2) and E2 (PGE2), which cause intense capillary vasodilation (rubefaction)[1].

Fig 1: Pharmacological signaling cascade of nicotinic acid esters from prodrug hydrolysis to vasodilation.

Protocol 2: In Vitro Transdermal Permeation and Esterase Cleavage Assay

To validate the efficacy of the synthesized prodrug, its permeation and biological activation must be quantified.

-

Objective: Validate the skin permeability and enzymatic hydrolysis of the ester using a Franz diffusion cell.

-

Step 1: Membrane Preparation. Mount excised porcine ear skin between the donor and receptor compartments of the Franz cell.

-

Causality: Porcine skin is utilized because its lipid composition, thickness, and inherent esterase activity closely mimic human epidermal kinetics, providing highly translatable data[3].

-

-

Step 2: Dosing & Sampling. Apply 10 mg of the ester formulation to the donor compartment. Fill the receptor compartment with PBS (pH 7.4) maintained at 32°C. Withdraw 0.5 mL samples at 1, 2, 4, and 8 hours, replacing with fresh buffer.

-

Causality: Maintaining the receptor fluid at 32°C accurately simulates the physiological surface temperature of human skin, ensuring realistic diffusion thermodynamics and enzyme kinetics.

-

-

Step 3: HPLC Validation (Self-Validation Check). Analyze the withdrawn samples using HPLC-UV.

-

Validation: The system validates itself biologically if the chromatogram detects both the intact ester and free nicotinic acid. The presence of free nicotinic acid confirms that the prodrug not only permeated the lipid barrier but was successfully cleaved by the tissue esterases[3]. If only the ester is detected, the esterase activity of the biological model is compromised.

-

Emerging Frontiers: Geroprotection and Mitochondrial Dynamics

While historically utilized for vasodilation and lipid management, recent literature has unveiled entirely new paradigms for substituted nicotinic acid esters. A landmark 2025 study identified7 capable of promoting lifespan extension[7].

Once hydrolyzed to nicotinic acid, the molecule feeds into the NAD⁺ salvage pathway. This influx upregulates AMPK/SNF1 signaling and HAP4-mediated mitochondrial biogenesis, significantly enhancing cellular stress resistance and delaying chronological aging[7]. This discovery pivots the trajectory of nicotinic acid esters from simple topical rubefacients to critical modulators of mitochondrial health and longevity.

References

- Non-catalytic preparation of nicotinic acid esters (US2816112A)

- Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery Source: ResearchGate URL

- Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs Source: NIH / PMC URL

- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action Source: ResearchGate URL

- Benzyl Nicotinate | CID 7191 Source: PubChem URL

- Methyl Nicotinate Is a Novel Geroprotective Compound That Promotes Mitochondria Dependent Lifespan Extension Source: bioRxiv URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl Nicotinate | C13H11NO2 | CID 7191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Global Benzyl Nicotinate Market Insights - Industry Share, Sales Projections, and Demand Outlook 2026-2032 [qyresearch.in]

- 6. Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

potential biological activity of Methyl 5-(bromomethyl)-6-methoxynicotinate derivatives

An In-Depth Technical Guide to the Biological Activity and Application of Methyl 5-(bromomethyl)-6-methoxynicotinate Derivatives

Executive Summary

In modern drug discovery, the selection of privileged scaffolds is critical for navigating the complex multi-parameter optimization of pharmacokinetics, target affinity, and metabolic stability. Methyl 5-(bromomethyl)-6-methoxynicotinate (CAS: 234098-50-1) has emerged as a highly versatile trifunctional building block[1]. While the parent compound is an intermediate, its derivatives exhibit profound biological activity across multiple therapeutic areas, including immuno-oncology, metabolic disorders, and infectious diseases.

This whitepaper provides a comprehensive technical analysis of how the structural features of this scaffold translate into biological efficacy, detailing the mechanistic rationale, target profiles, and validated synthetic workflows required to generate bioactive libraries.

Structural Rationale & Reactivity Profile

The utility of Methyl 5-(bromomethyl)-6-methoxynicotinate lies in its orthogonal reactivity and its ability to act as a bioisostere for endogenous ligands (such as ATP or nicotinamide). As a Senior Application Scientist, I evaluate this scaffold based on three distinct functional domains:

-

The 6-Methoxypyridine Core (Pharmacophore): The nitrogen atom in the pyridine ring serves as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinases or the active sites of metabolic enzymes. The adjacent 6-methoxy group modulates the electron density of the ring, increasing basicity while simultaneously blocking metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the highly reactive C6 position.

-

The 5-Bromomethyl Group (Electrophilic Center): The benzylic-like bromomethyl group is highly primed for bimolecular nucleophilic substitution ( SN2 ). This allows for the rapid introduction of basic amines, heterocycles, or solubilizing tails, which are essential for tuning the physicochemical properties (LogD, aqueous solubility) of the final drug candidate.

-

The C3 Methyl Ester (Orthogonal Handle): The ester provides a stable, yet easily transformable handle. It can be selectively saponified to a carboxylic acid for subsequent amide coupling, or reduced to an alcohol/aldehyde to explore different vector spaces in the binding pocket.

Orthogonal reactivity and pharmacophore mapping of CAS 234098-50-1.

Core Biological Targets and Therapeutic Applications

Derivatives synthesized from this scaffold have demonstrated potent biological activity across several distinct target classes.

A. Kinase Inhibition (e.g., MAP4K1 / HPK1)

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting MAP4K1 is a major strategy in immuno-oncology to reverse T-cell exhaustion. Derivatives of 6-methoxynicotinate are utilized as potent, ATP-competitive MAP4K1 inhibitors[2]. The pyridine nitrogen forms a critical bidentate hydrogen bond with the kinase hinge region, while the derivatized 5-position extends into the solvent-exposed region to enhance selectivity and solubility.

MAP4K1 signaling pathway modulated by 6-methoxynicotinate derivatives.B. Metabolic Modulation (NNMT Inhibition)